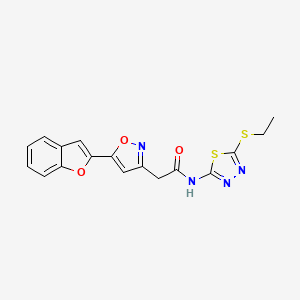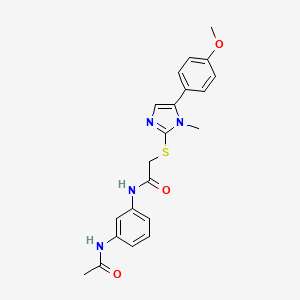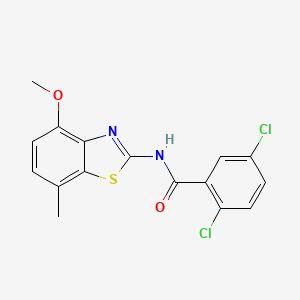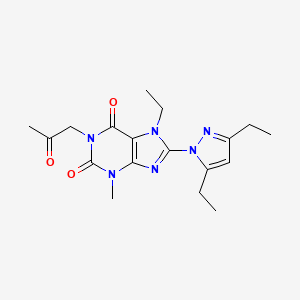
4-Ethylthioanisole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethylthioanisole is an organic compound with the molecular formula C9H12S and a molecular weight of 152.26 . It is used for proteomics research applications .
Synthesis Analysis
While specific synthesis methods for 4-Ethylthioanisole were not found, a related compound, thioanisole, can be prepared by methylation of thiophenol . A study also mentions the catalytic activity for thioanisole oxidation of homogeneous and heterogeneous binuclear manganese (II) complexes with amino acid-based ligands .Molecular Structure Analysis
The molecular structure of 4-Ethylthioanisole consists of 9 carbon atoms, 12 hydrogen atoms, and 1 sulfur atom .Scientific Research Applications
Antidotal Uses in Toxicology
4-Methylpyrazole (4-MP), a related compound to 4-Ethylthioanisole, is notable for its use in the treatment of poisonings, specifically ethylene glycol and methanol intoxications. Its effectiveness as an antidote is linked to its ability to inhibit alcohol dehydrogenase, the enzyme responsible for metabolizing these toxic alcohols into harmful substances (Jacobsen et al., 1988). Further studies have demonstrated its potential as a safer alternative to traditional ethanol therapy in these poisonings, offering advantages like fewer adverse effects and more predictable pharmacokinetics (Jacobsen et al., 1996).
Implications in Pediatric Toxicology
In pediatric cases, 4-MP has shown effectiveness in treating ethylene glycol poisoning without the need for more invasive treatments like hemodialysis. This application highlights its potential to simplify and improve the management of such poisonings in children (Boyer et al., 2001).
Impact on Antioxidant Enzymes
Research has explored the impact of 4-MP on antioxidant enzyme status and lipid peroxidation in the liver, particularly following exposure to ethylene glycol and ethyl alcohol. This line of inquiry is crucial for understanding the broader biochemical impacts of antidotal treatments (Sommerfeld et al., 2012).
Applications in Corrosion Inhibition
Shifting from medical to industrial applications, derivatives similar to 4-Ethylthioanisole, like triazole derivatives, have been studied for their role in inhibiting copper corrosion. These studies are significant for industries where metal preservation is critical (Sudheer & Quraishi, 2013).
Influence in Agricultural Chemistry
In the realm of agriculture, compounds related to 4-Ethylthioanisole, such as ethyl 4-(methylthio)-m-tolyl isopropylphosphoramidate, have been used for controlling nematodes in grass, indicating their potential utility in pest management (Johnson, 1970).
Biothiol Detection in Medical Diagnostics
The detection of biothiols, which are crucial in various physiological processes, can be aided by compounds like ethyl 2-(4-(acryloyloxy)-3-formylphenyl)-4-methylthiazole-5-carboxylate. This highlights the potential of 4-Ethylthioanisole derivatives in diagnostic and analytical chemistry (Wang et al., 2017).
Mechanism of Action
Mode of Action
For instance, a silica-supported metal complex can catalyze the oxidation of thioanisole with H2O2, resulting in the formation of sulfoxide and sulfone .
Biochemical Pathways
. These reactions could potentially affect various biochemical pathways, particularly those involving sulfur metabolism.
Pharmacokinetics
0 g/mL . These physical properties could potentially influence its bioavailability and pharmacokinetics.
Result of Action
. These products could potentially have various effects at the molecular and cellular levels, depending on their interactions with biological targets.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of chemical compounds. Factors such as temperature, pH, and the presence of other chemicals can affect the rate and extent of chemical reactions. For instance, the oxidation of thioanisole compounds can be catalyzed by a silica-supported metal complex . The activity of this catalyst remains nearly unchanged after five cycles, indicating its stability . .
properties
IUPAC Name |
1-ethyl-4-methylsulfanylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12S/c1-3-8-4-6-9(10-2)7-5-8/h4-7H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HETCYASWPLGPGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethylthioanisole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2378282.png)
![5-ethyl-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2378284.png)



![5-amino-N-(4-chlorobenzyl)-1-{[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2378288.png)


![8-(4-Benzylpiperidin-1-yl)-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2378293.png)
![8-Benzyl-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B2378297.png)
![2-Chloro-N-[[2-[(4-phenylpiperazin-1-yl)methyl]phenyl]methyl]propanamide](/img/structure/B2378299.png)

![4-Chloro-2-[(thiophene-2-carbonyl)-amino]-benzoic acid](/img/structure/B2378302.png)
